molecular formula C12H15NOS B13589997 5-(1,3-Benzothiazol-2-yl)pentan-1-ol CAS No. 91640-16-3

5-(1,3-Benzothiazol-2-yl)pentan-1-ol

Cat. No.: B13589997
CAS No.: 91640-16-3
M. Wt: 221.32 g/mol
InChI Key: DSEWWHZFOSULRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The benzothiazole ring system is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)pentan-1-amine
  • 2-(1,3-Benzothiazol-2-yl)ethanol
  • 2-(1,3-Benzothiazol-2-yl)acetic acid

Uniqueness

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is unique due to its specific structure, which combines the benzothiazole ring with a pentanol side chain. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the hydroxyl group in this compound allows for further functionalization and derivatization, which can be advantageous in drug development and materials science .

Properties

CAS No.

91640-16-3

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-1-ol

InChI

InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2

InChI Key

DSEWWHZFOSULRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.